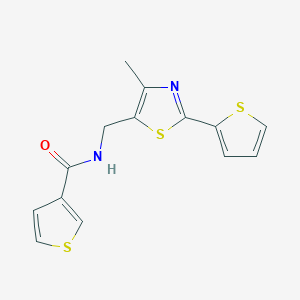

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)thiophene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Heterocyclic Synthesis

Compounds related to "N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)thiophene-3-carboxamide" have been utilized in the synthesis of diverse heterocyclic compounds. For instance, thiophenylhydrazonoacetates have been synthesized to yield various derivatives, including pyrazole, isoxazole, and pyrazolopyrimidine, indicating the compound's utility in generating a wide range of heterocyclic structures (Mohareb et al., 2004).

Antimicrobial and Antifungal Activities

Several studies have demonstrated the antimicrobial and antifungal potentials of thiophene-based compounds. For example, a green synthesis approach for thiophenyl pyrazoles and isoxazoles showed significant antibacterial activity against Bacillus subtilis and antifungal activity against Aspergillus niger (Sowmya et al., 2018). Additionally, new thiophene, thiazolyl-thiophene, and thienopyridine derivatives have been synthesized, with some showing good inhibitory activity against various cell lines, highlighting their potential in antimicrobial applications (Atta & Abdel‐Latif, 2021).

Anticancer Activity

The synthesis of thiophene-based compounds has also been explored for their anticancer properties. New 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives have exhibited cytotoxicity against several cancer cell lines, suggesting their applicability in cancer research and potential therapeutic development (Atta & Abdel‐Latif, 2021). Another study synthesized bis-pyrazolyl-thiazoles incorporating the thiophene moiety, which demonstrated potent anti-tumor activity, further emphasizing the compound's relevance in anticancer research (Gomha et al., 2016).

将来の方向性

Thiazole and its substituted derivatives, such as “N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)thiophene-3-carboxamide”, show interesting applications in the field of medicinal chemistry. They have been proven to be effective drugs in the present disease scenario. Therefore, the synthesis and characterization of novel thiazole moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

作用機序

Target of Action

The compound, also known as N-{[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]METHYL}THIOPHENE-3-CARBOXAMIDE, is a thiazole derivative . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, and antitumor or cytotoxic drug molecules . .

Mode of Action

The mode of action of thiazole derivatives can vary widely depending on their structure and the specific targets they interact with. For instance, some thiazole derivatives have been found to interact with DNA and topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death . .

Biochemical Pathways

Thiazole derivatives can affect a variety of biochemical pathways. For example, some thiazole derivatives have been found to possess antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . .

Pharmacokinetics

The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) in the body. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . .

Result of Action

The result of a compound’s action refers to the molecular and cellular effects it produces. For instance, some thiazole derivatives have been found to possess moderate to good herbicidal activities when certain groups are introduced into molecular structures . .

特性

IUPAC Name |

N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS3/c1-9-12(7-15-13(17)10-4-6-18-8-10)20-14(16-9)11-3-2-5-19-11/h2-6,8H,7H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOTWHMLNODDKLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2870055.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-3-carboxamide](/img/structure/B2870056.png)

![4-Chloro-1-ethyl-3-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid](/img/structure/B2870058.png)

![(Z)-3-ethyl-5-((7-methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2870063.png)

![3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B2870065.png)

![2,4-Dimethyl-5-[[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2870067.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2870068.png)

![Methyl 4-[[2-(4-chlorobutanoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2870073.png)

![4-benzyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2870074.png)